molecular formula C13H12O2 B161917 3,4,8-Trimethylnaphthalene-1,2-dione CAS No. 135467-67-3

3,4,8-Trimethylnaphthalene-1,2-dione

Cat. No.: B161917
CAS No.: 135467-67-3
M. Wt: 200.23 g/mol
InChI Key: GBCQXPRZEBKDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,8-Trimethylnaphthalene-1,2-dione is a naphthoquinone derivative featuring a 1,2-dione (ortho-quinone) core with methyl substituents at positions 3, 4, and 6. The quinone structure confers redox activity, while methyl groups influence steric and electronic properties, modulating reactivity and biological interactions. Though direct synthesis data for this compound are absent in the provided evidence, analogous naphthoquinone syntheses (e.g., Diels-Alder reactions followed by oxidation) are suggested in related studies .

Properties

CAS No.

135467-67-3

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

3,4,8-trimethylnaphthalene-1,2-dione

InChI

InChI=1S/C13H12O2/c1-7-5-4-6-10-8(2)9(3)12(14)13(15)11(7)10/h4-6H,1-3H3

InChI Key

GBCQXPRZEBKDBI-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=C(C(=O)C2=O)C)C

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C(=O)C2=O)C)C

Synonyms

1,2-Naphthalenedione, 3,4,8-trimethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with 4,6,7-Trimethylnaphthalene-1,2-dione

Structural Differences :

  • Synthesis: 4,6,7-Trimethylnaphthalene-1,2-dione is synthesized via Diels-Alder reaction of a benzoquinone intermediate, yielding 38% after purification .

Functional Implications :

  • Reactivity : Positional differences may affect redox behavior or nucleophilic attack sites.
  • Biological Activity : While direct data for 3,4,8-trimethylnaphthalene-1,2-dione are lacking, studies on 1,2-dione derivatives suggest substituent orientation critically impacts receptor binding (e.g., TP receptor antagonism) .
Table 1: Key Properties of Trimethylnaphthalene-1,2-dione Isomers
Property This compound 4,6,7-Trimethylnaphthalene-1,2-dione
Molecular Formula C₁₃H₁₂O₂ C₁₃H₁₂O₂
Methyl Positions 3, 4, 8 4, 6, 7
Synthesis Yield Not reported 38% (via Diels-Alder)
Biological Activity (IC₅₀) Not tested Not tested

Comparison with Dihydro/Tetrahydro Naphthalene Derivatives

Structural Differences :

  • Methyl Substitution : 1,4,6-Trimethyl-1,2-dihydronaphthalene (C₁₃H₁₆, density 0.937 g/cm³) shares methyl groups but in a reduced aromatic system .

Functional Implications :

  • Physical Properties : Dihydro derivatives exhibit lower boiling points (e.g., 135–138°C at 13 Torr for 1,4,6-trimethyl-dihydronaphthalene ) compared to polar diones.
  • Applications: TDN is used in enology for wine aroma, highlighting divergent industrial roles versus bioactive quinones .
Table 2: Physical Properties of Related Naphthalene Derivatives
Compound Name Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C)
This compound C₁₃H₁₂O₂ 212.24 Not reported Not reported
1,4,6-Trimethyl-1,2-dihydronaphthalene C₁₃H₁₆ 172.27 0.937 135–138 (13 Torr)
1,2,3,4-Tetrahydro-5,8-dimethylnaphthalene C₁₂H₁₆ 160.26 Not reported Not reported

Bioisosteric Analogues: 1,2-Dione vs. 1,3-Dione Derivatives

Key Findings from TP Receptor Studies :

  • 1,2-Dione Derivatives : Exhibit potent TP receptor antagonism (IC₅₀ ≈ reference carboxylic acid antagonists) .
  • 1,3-Dione Derivatives : Consistently less potent, emphasizing the critical role of dione orientation in receptor binding .

Implications for this compound :

  • The 1,2-dione moiety may enhance bioactivity compared to 1,3-dione isomers, but methyl positioning could modulate efficacy.

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